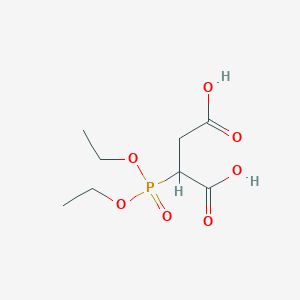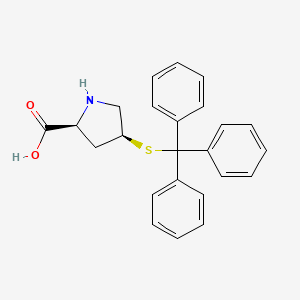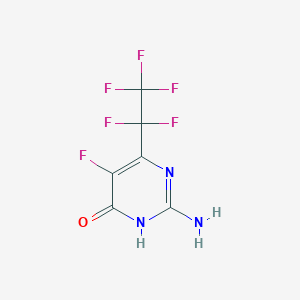
2-Amino-5-fluoro-6-(pentafluoroethyl)pyrimidin-4(1h)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-fluoro-6-(pentafluoroethyl)pyrimidin-4(1h)-one is a fluorinated pyrimidine derivative Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are key components in many biological molecules, including nucleotides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-fluoro-6-(pentafluoroethyl)pyrimidin-4(1h)-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-amino-5-fluoropyrimidine and pentafluoroethyl-containing reagents.
Reaction Conditions: The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, to deprotonate the starting materials and facilitate nucleophilic substitution reactions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-fluoro-6-(pentafluoroethyl)pyrimidin-4(1h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluorine or amino groups, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while substitution reactions can produce a wide range of substituted pyrimidines.
Scientific Research Applications
2-Amino-5-fluoro-6-(pentafluoroethyl)pyrimidin-4(1h)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antiviral, antibacterial, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5-fluoro-6-(pentafluoroethyl)pyrimidin-4(1h)-one involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins and enzymes, leading to altered biological activities. The exact molecular targets and pathways depend on the specific application and context of the research.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-5-fluoro-6-phenyl-pyrimidin-4-ol
- 2-Amino-5-fluoro-6-methyl-pyrimidin-4-ol
- 2-Amino-5-fluoro-6-chloro-pyrimidin-4-ol
Uniqueness
2-Amino-5-fluoro-6-(pentafluoroethyl)pyrimidin-4(1h)-one is unique due to the presence of the pentafluoroethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various research applications.
Properties
CAS No. |
719-21-1 |
|---|---|
Molecular Formula |
C6H3F6N3O |
Molecular Weight |
247.10 g/mol |
IUPAC Name |
2-amino-5-fluoro-4-(1,1,2,2,2-pentafluoroethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C6H3F6N3O/c7-1-2(5(8,9)6(10,11)12)14-4(13)15-3(1)16/h(H3,13,14,15,16) |
InChI Key |
JQWQCNPRYPXQCY-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(N=C(NC1=O)N)C(C(F)(F)F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



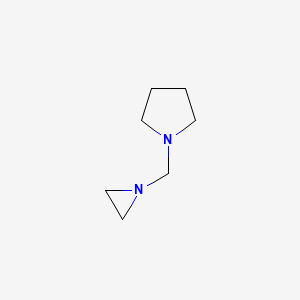


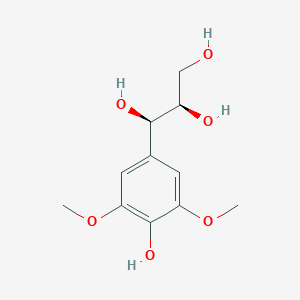
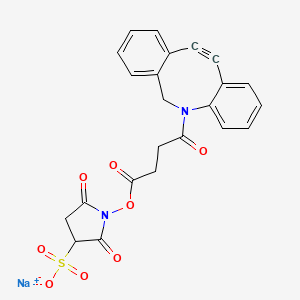
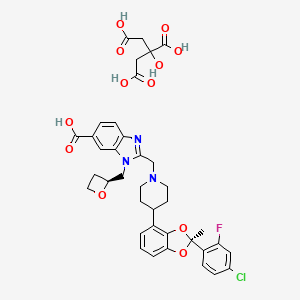
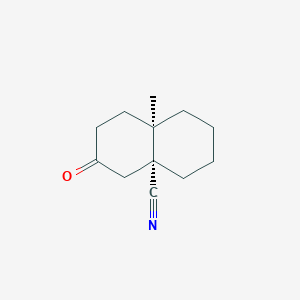
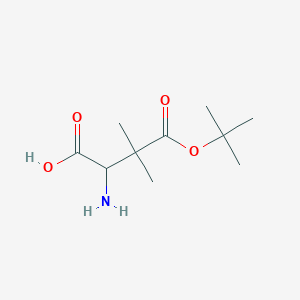
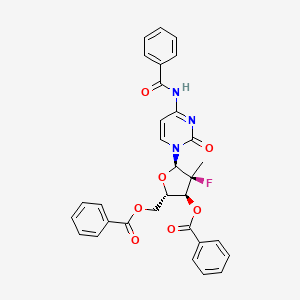
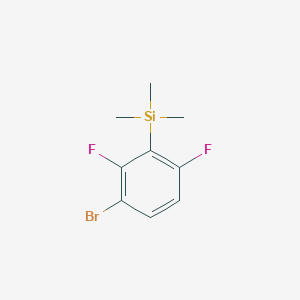
![[1-Hydroxy-3-(methylpentylamino)-propylidene]bisphosphonic acid sodium salt](/img/structure/B14755993.png)
